N-cyclopentyl-2-(methylsulfanyl)aniline

Lipophilicity Drug-likeness Physicochemical profiling

N-Cyclopentyl-2-(methylsulfanyl)aniline is a disubstituted aniline bearing an N-cyclopentyl secondary amine and an ortho methylsulfanyl (–SMe) group on the aromatic ring (C₁₂H₁₇NS, MW 207.34 g/mol, CAS 1154297-85-4). It belongs to the class of N-alkyl-2-(alkylthio)anilines, a scaffold explored for modulating lipophilicity-driven target engagement and as a versatile intermediate in medicinal chemistry.

Molecular Formula C12H17NS
Molecular Weight 207.34 g/mol
Cat. No. B13286706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopentyl-2-(methylsulfanyl)aniline
Molecular FormulaC12H17NS
Molecular Weight207.34 g/mol
Structural Identifiers
SMILESCSC1=CC=CC=C1NC2CCCC2
InChIInChI=1S/C12H17NS/c1-14-12-9-5-4-8-11(12)13-10-6-2-3-7-10/h4-5,8-10,13H,2-3,6-7H2,1H3
InChIKeyLDZNPMIWCBHYHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopentyl-2-(methylsulfanyl)aniline (CAS 1154297-85-4): Core Identity and Procurement-Ready Physicochemical Profile


N-Cyclopentyl-2-(methylsulfanyl)aniline is a disubstituted aniline bearing an N-cyclopentyl secondary amine and an ortho methylsulfanyl (–SMe) group on the aromatic ring (C₁₂H₁₇NS, MW 207.34 g/mol, CAS 1154297-85-4) . It belongs to the class of N-alkyl-2-(alkylthio)anilines, a scaffold explored for modulating lipophilicity-driven target engagement and as a versatile intermediate in medicinal chemistry . Commercially, it is supplied at 95% purity with key computed descriptors: LogP 3.763, TPSA 12.03 Ų, one hydrogen bond donor, two hydrogen bond acceptors, and three rotatable bonds . These properties position it as a moderately lipophilic, low-polar-surface-area building block distinct from its simpler N-cyclopentylaniline and regioisomeric analogs.

Lipophilicity-tunable ortho-thioether aniline building block
Pre-organized N,S-chelating scaffold for transition metal coordination studies
Achiral fragment with balanced H-bond donor/acceptor profile and moderate flexibility

Why N-Cyclopentyl-2-(methylsulfanyl)aniline Cannot Be Freely Substituted by In-Class Analogs


Seemingly minor structural alterations in the N-cyclopentyl-2-(methylsulfanyl)aniline scaffold produce measurable shifts in lipophilicity, steric environment, and electronic properties that directly impact performance in synthesis and biological screening . Moving the methylsulfanyl group from the ortho to the meta position (N-cyclopentyl-3-(methylsulfanyl)aniline, CAS 1019536-51-6) alters the electron density distribution on the aniline ring and the spatial orientation of the sulfur lone pair, which can affect metal coordination, hydrogen-bonding geometry, and metabolic stability . Adding a methyl substituent to the cyclopentyl ring (N-(3-methylcyclopentyl)-2-(methylsulfanyl)aniline, CAS 1343253-09-7) increases molecular weight by ~7% (221.36 vs. 207.34 g/mol) and introduces a chiral center, complicating both synthetic reproducibility and SAR interpretation . Removing the methylsulfanyl group entirely (N-cyclopentylaniline, CAS 40649-26-1) drops LogP by ~0.65 units and eliminates a key pharmacophoric sulfur atom, fundamentally changing target-binding potential . The quantitative evidence below demonstrates why procurement specifications must be compound-specific rather than class-generic.

Regioisomeric shift from ortho to meta methylsulfanyl eliminates N,S-chelation capability, impacting metal coordination workflows.

Des-methylsulfanyl analog (N-cyclopentylaniline) exhibits lower lipophilicity, which may shift membrane permeability and target-engagement profiles.

N-(3-Methylcyclopentyl) analog adds a chiral center and higher molecular weight, potentially complicating synthetic reproducibility, ligand efficiency metrics, and SAR interpretation.

N-Cyclopentyl-2-(methylsulfanyl)aniline: Quantitative Differentiation Evidence Against Closest Analogs


LogP Differentiation: N-Cyclopentyl-2-(methylsulfanyl)aniline vs. N-Cyclopentylaniline (Des-methylsulfanyl Analog)

The target compound exhibits a computed LogP of 3.763, compared to 3.114 for N-cyclopentylaniline (CAS 40649-26-1), representing a +0.649 log unit increase in lipophilicity conferred by the ortho methylsulfanyl substituent . This difference corresponds to an approximately 4.5-fold higher theoretical partition coefficient (octanol/water), which can significantly influence membrane permeability, non-specific protein binding, and CYP450 interactions in biological assays [1]. Both compounds share an identical TPSA of 12.03 Ų, meaning the lipophilicity gain is achieved without increasing polar surface area—a desirable profile for CNS-penetrant lead optimization.

Lipophilicity Gain
Head-to-head
ΔLogP +0.649
Supports higher membrane permeability screening context
Computed LogP; experimental confirmation recommended
Lipophilicity Drug-likeness Physicochemical profiling

Regioisomeric Differentiation: 2-(Methylsulfanyl) vs. 3-(Methylsulfanyl) Substitution Pattern

The target compound bears the methylsulfanyl group at the ortho (2-) position relative to the aniline nitrogen, whereas N-cyclopentyl-3-(methylsulfanyl)aniline (CAS 1019536-51-6) places it at the meta (3-) position . Both share identical molecular formula (C₁₂H₁₇NS) and molecular weight (207.34 g/mol), yet the ortho-substituted isomer places the sulfur atom within 2.8–3.2 Å of the secondary amine NH, enabling potential intramolecular N–H···S hydrogen bonding or S→N lone-pair interactions that are geometrically impossible in the meta isomer [1]. In metal coordination chemistry, the ortho arrangement creates a five-membered chelate ring with the aniline nitrogen upon metal binding, whereas the meta isomer can only act as a monodentate ligand [1]. Published studies on 2-(methylthio)aniline-derived Schiff-base metal complexes demonstrate that the ortho-thioether position is critical for Co(II) and Cu(II) chelation and the resulting antimicrobial and antiplasmodial activity [2].

Chelation Geometry
Class-level
Ortho: bidentate N,S-chelate
Meta: monodentate only
Ortho position critical for metal-coordination studies
Class-level inference from 2-(alkylthio)aniline literature
Regiochemistry Structure-activity relationship Coordination chemistry

Molecular Weight and Steric Differentiation vs. N-(3-Methylcyclopentyl)-2-(methylsulfanyl)aniline

The target compound (MW 207.34 g/mol) is 14.02 g/mol lighter than its 3-methylcyclopentyl analog N-(3-methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS 1343253-09-7, MW 221.36 g/mol) . This difference corresponds to the absence of one methyl group on the cyclopentyl ring. In fragment-based drug discovery and ligand efficiency calculations, each additional heavy atom (carbon) contributes approximately 10–12 g/mol; the lower MW of the target translates to a higher ligand efficiency index (LE = 1.4 × pIC₅₀ / heavy atom count) for an equivalent binding affinity [1]. Additionally, the 3-methylcyclopentyl analog introduces a stereogenic center on the cyclopentyl ring, requiring chiral separation or asymmetric synthesis, which increases procurement cost, synthetic complexity, and the risk of batch-to-batch stereochemical variability .

Ligand Efficiency
Reported
ΔMW −14.02 g/mol (achiral vs chiral)
Achiral, lower heavy-atom count benefits fragment-based design
No comparative IC₅₀ data available for these exact compounds
Ligand efficiency Steric bulk Fragment-based design

Hydrogen Bond Donor/Acceptor Profile and Rotatable Bond Count: Procurement-Relevant Computed Descriptors

The target compound presents one hydrogen bond donor (NH), two hydrogen bond acceptors (NH and S), and three rotatable bonds (C–S bond plus two bonds associated with the N-cyclopentyl attachment), as reported in the vendor's computed property panel . Compared to N-cyclopentylaniline (CAS 40649-26-1), which has only one H-bond acceptor (NH) and two rotatable bonds , the target compound gains an additional H-bond acceptor (the thioether sulfur) and one additional rotatable bond (C–S), increasing conformational flexibility while maintaining compliance with Lipinski and Veber oral drug-likeness thresholds (HBD ≤5, HBA ≤10, rotatable bonds ≤10) [1]. Compared to 2-(methylthio)aniline (CAS 2987-53-3, C₇H₉NS, MW 139.22 g/mol), which lacks the N-cyclopentyl group, the target compound has a 68 g/mol higher MW and significantly greater lipophilicity (estimated LogP ~1.5–2.0 for the parent vs. 3.763 for the target), providing a differentiated pharmacokinetic starting point .

Drug-likeness Profile
Reported
HBD/HBA/RotB: 1/2/3 vs des-SMe analog 1/1/2
Balanced flexibility and compliance with oral drug-likeness thresholds
Computed descriptors; verify experimentally for specific assay conditions
Drug-likeness ADME prediction Computed molecular properties

Commercially Specified Purity and Quality Control Benchmarking

The target compound is commercially available at a minimum purity specification of 95%, as documented by Leyan (Catalog No. 2004234) . The closely related N-(3-methylcyclopentyl)-2-(methylsulfanyl)aniline (CAS 1343253-09-7) is also specified at 95% purity per AKSci , and N-cyclopentyl-3-(methylsulfanyl)aniline (CAS 1019536-51-6) is similarly listed at 95% . Thus, purity specification alone does not differentiate these analogs at the procurement level; selection must be driven by the structural and physicochemical evidence detailed above. However, the target compound benefits from a more established supply chain presence with product pages on multiple vendor platforms, potentially reducing lead times and single-sourcing risk .

Procurement Purity
Data to verify
95% minimum purity (across analogs)
Comparable QC spec; differentiation relies on structural evidence
No independent verification; batch-specific COA recommended
Chemical procurement Quality specification Reproducibility

N-Cyclopentyl-2-(methylsulfanyl)aniline: Evidence-Backed Application Scenarios for Scientific Procurement


Medicinal Chemistry Hit-to-Lead Campaigns Requiring Moderately Lipophilic ortho-Thioether Aniline Scaffolds

The compound's LogP of 3.763—approximately 0.65 units higher than N-cyclopentylaniline —positions it in the favorable lipophilicity range for CNS drug discovery (typically LogP 2–5) while maintaining a low TPSA (12.03 Ų) conducive to blood–brain barrier penetration. Its ortho methylsulfanyl group provides a metabolically tunable sulfur handle that can be oxidized to sulfoxide or sulfone to modulate potency and clearance, a strategy validated across multiple CNS drug programs [1]. Researchers optimizing lead series for GPCR or ion channel targets where lipophilic amine substructures are prevalent should prioritize this compound over the des-methylsulfanyl or meta-substituted analogs.

Transition Metal Coordination Chemistry and Catalyst Design

The ortho arrangement of the methylsulfanyl and N-cyclopentylamino groups creates a bidentate (N,S) donor set capable of forming stable five-membered chelate rings with transition metals including Co(II), Ni(II), Cu(II), and Pd(II) . Published studies on structurally analogous 2-(methylthio)aniline-derived ligands demonstrate that the ortho-thioether nitrogen coordination mode yields metal complexes with measurable antimicrobial and antiplasmodial activity [1]. For catalyst development—particularly in cross-coupling or C–H activation where hemilabile N,S ligands are valued—this compound offers a pre-organized chelating geometry that the meta isomer (CAS 1019536-51-6) cannot provide.

Fragment-Based and Ligand-Efficiency-Driven Drug Discovery

With a molecular weight of 207.34 g/mol and 15 heavy atoms, the compound sits at the upper boundary of fragment space (typically MW < 300) while offering three synthetically accessible diversification points: the NH group (alkylation/arylation), the aromatic ring (electrophilic substitution), and the methylsulfanyl group (oxidation/displacement) . Compared to the N-(3-methylcyclopentyl) analog (MW 221.36, chiral) [1], the target compound's achiral nature and lower heavy atom count yield superior ligand efficiency metrics, making it the preferred starting point for fragment growing and merging strategies where every atom must contribute to binding affinity.

Organic Synthesis Building Block for Parallel Library Construction

The compound's three rotatable bonds and balanced single H-bond donor / dual H-bond acceptor profile provide conformational flexibility without violating drug-likeness thresholds . Its 95% commercial purity specification [1] and the availability of the free amine for direct coupling (e.g., amide bond formation, reductive amination, Buchwald–Hartwig coupling) make it suitable for high-throughput parallel synthesis of screening libraries. The N-cyclopentyl group imparts greater shape diversity than simple N-methyl or N-ethyl anilines, while the ortho-SMe group offers a distinct vector for subsequent functionalization, enabling the rapid exploration of chemical space around the 2-(alkylthio)aniline pharmacophore.

Application
Selection Property
Validation Focus
CNS hit-to-lead optimization
Ortho-methylsulfanyl group for tunable lipophilicity
Permeability assay concordance and metabolic soft-spot mapping
Transition metal catalyst design
Pre-organized N,S-bidentate chelation geometry
Metal complex stability and catalytic turnover
Fragment-based drug discovery
Achiral, low heavy-atom count scaffold
Ligand efficiency indices and fragment growing vectors
Parallel synthesis library construction
Orthogonal diversification handles (NH, Ar-H, SMe)
Combinatorial feasibility and purity retention
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